2-Fluoro-5-nitrophenylacetic acid
Overview
Description
2-Fluoro-5-nitrophenylacetic acid is a chemical compound with the molecular formula C8H6FNO4 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (a ring of six carbon atoms) attached to an acetic acid group. Two of the carbon atoms in the phenyl group are further substituted with a fluorine atom and a nitro group .Scientific Research Applications
Photodecarboxylation Properties in Zinc Photocages
2-Fluoro-5-nitrophenylacetic acid derivatives have been investigated for their potential in photodecarboxylation reactions, particularly in the context of zinc photocages. These derivatives, such as DPAdeCageF (2-[bis(pyridin-2-ylmethyl)amino]-2-(4-fluoro-3-nitrophenyl)acetic acid), exhibit high quantum yields and red-shifted excitation wavelengths, making them suitable for biological applications (Shigemoto et al., 2021).
Nucleophilic Photosubstitution
2-Fluoro-5-nitrophenyl ethers, closely related to this compound, have been studied for their roles in nucleophilic photosubstitution. These compounds demonstrate potential as biochemical photoprobes due to their thermal stability and the quantum yield values obtained from photoreactions with various nucleophiles (Pleixats et al., 1989).
Application in Heterocyclic Oriented Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a variant of this compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It facilitates the preparation of various nitrogenous heterocycles, highlighting its potential in drug discovery and the synthesis of diverse compound libraries (Křupková et al., 2013).
Vibrational Spectroscopic Studies
The vibrational frequencies and assignments of compounds like 5-Nitro-2-(p-fluorophenyl)benzoxazole, which is structurally related to this compound, have been explored using spectroscopic studies and ab initio calculations. This research contributes to understanding the physical and chemical properties of similar compounds (Mary et al., 2008).
Synthesis of Fluorinated Sulfones
Fluorophenothiazines, including 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines, have been synthesized via Smiles rearrangement. These compounds, derived from intermediates like 2-fluoro-4-nitrophenyl derivatives, lead to the development of fluorinated sulfones, underlining the versatility of fluorinated nitrophenyl compounds in complex organic syntheses (Sharma et al., 1999).
Properties
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-7-2-1-6(10(13)14)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWINSICBKJFBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357282 | |
Record name | 2-Fluoro-5-nitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195609-18-8 | |
Record name | 2-Fluoro-5-nitrophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-fluoro-5-nitrophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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